molecular formula C5H8O2S2 B12844839 Methyl 1,2-dithiolane-4-carboxylate

Methyl 1,2-dithiolane-4-carboxylate

Cat. No.: B12844839
M. Wt: 164.3 g/mol
InChI Key: NWNNEPAWKCHZHN-UHFFFAOYSA-N
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Description

Methyl 1,2-dithiolane-4-carboxylate (C₅H₈O₂S₂) is a sulfur-containing cyclic disulfide ester. It is structurally characterized by a five-membered 1,2-dithiolane ring fused to a carboxylate methyl ester group at the 4-position. This compound is notable for its dual significance in natural biochemistry and synthetic polymer chemistry:

  • Natural Occurrence: Predominantly identified in asparagus (Asparagus officinalis), where it serves as a key aroma precursor. It is the dominant sulfur-containing ester in asparagus, detected at concentrations up to 7000 ppb during cooking, significantly higher than dimethyl sulfide (3000 ppb) . Its degradation contributes to the vegetable’s distinctive odor .
  • Synthetic Applications: Used in photoinitiated copolymerization with alkynes (e.g., diphenylacetylene) to synthesize high-refractive-index polymers. Its disulfide ring enables unique reactivity in radical-mediated thiol-alkyne addition reactions, influencing polymer optical properties .

Properties

IUPAC Name

methyl dithiolane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c1-7-5(6)4-2-8-9-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNNEPAWKCHZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 1,2-Dithiolane-4-carboxylic Acid

The most common laboratory method to prepare this compound is via esterification of 1,2-dithiolane-4-carboxylic acid with methanol. This reaction typically proceeds under reflux conditions in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to drive the formation of the methyl ester.

  • Reaction conditions:
    • Reflux in methanol
    • Acid catalyst (e.g., H2SO4)
    • Reaction time: several hours until completion
  • Purification: Recrystallization or column chromatography to isolate the pure ester product

This method is straightforward and yields the methyl ester in moderate to good yields, making it suitable for both small-scale laboratory synthesis and preparative purposes.

Cyclization of Dithiol Precursors

Another approach involves the oxidative cyclization of dithiol-containing precursors to form the 1,2-dithiolane ring. For example, 3-iodo-2-(iodomethyl)propionic acid can be treated with potassium thioacetate salts and oxygen to afford 1,2-dithiolane-4-carboxylic acid, which can then be esterified to the methyl ester.

  • Key steps:
    • Formation of dithiol intermediate via nucleophilic substitution
    • Oxidative cyclization using mild oxidants (e.g., iodine or oxygen)
    • Subsequent esterification with methanol

This route allows for the construction of the dithiolane ring with control over substitution patterns and is useful for synthesizing analogs and derivatives.

Coupling and Cyclization from Dibromide Precursors

In more advanced synthetic schemes, dibromide precursors undergo nucleophilic substitution with sulfur nucleophiles, followed by cyclization to form the dithiolane ring. For example, dihydroasparagusic acid (a key intermediate) is synthesized from dibromide precursors and then cyclized to form the 1,2-dithiolane-4-carboxylic acid scaffold.

  • Reagents: Sodium tetrasulfide or potassium thioacetate
  • Conditions: Controlled temperature, inert atmosphere (argon)
  • Follow-up: Esterification to methyl ester using standard methods

This method is often employed in the synthesis of libraries of 1,2-dithiolane derivatives for biological evaluation.

Industrial and Large-Scale Production Considerations

Industrial synthesis of this compound typically adapts the esterification and cyclization methods to continuous flow reactors to optimize yield, purity, and throughput. High-throughput screening of catalysts and reaction parameters is used to identify optimal conditions.

Purification at scale often involves crystallization and chromatographic techniques adapted for bulk processing.

Reaction Conditions and Catalysts

Preparation Step Reagents/Conditions Notes
Esterification Methanol, acid catalyst (H2SO4 or p-TsOH), reflux Drives ester formation, moderate yield
Oxidative Cyclization Iodine or oxygen, potassium thioacetate Forms dithiolane ring from dithiol precursors
Nucleophilic Substitution Sodium tetrasulfide, dibromide precursors Prepares dithiol intermediates
Purification Recrystallization, silica gel chromatography Ensures product purity

Research Findings on Preparation Efficiency and Yields

  • Esterification of 1,2-dithiolane-4-carboxylic acid with methanol typically yields this compound in 60–80% yield after purification.
  • Oxidative cyclization methods provide good control over ring formation, with yields of 50–70% for the acid intermediate, which can be further esterified.
  • Coupling reactions using modern peptide coupling agents such as HATU and DIPEA have been adapted for amide derivatives but can also be applied for ester formation under modified conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Scale Suitability
Direct Esterification 1,2-Dithiolane-4-carboxylic acid Methanol, acid catalyst, reflux 60–80 Lab and industrial
Oxidative Cyclization + Ester 3-Iodo-2-(iodomethyl)propionic acid Potassium thioacetate, iodine/oxygen, methanol esterification 50–70 Lab scale
Dibromide Precursor Cyclization Dibromide derivatives Sodium tetrasulfide, inert atmosphere 50–70 Lab scale

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2-dithiolane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Cancer Properties
MDCA has emerged as a promising candidate in cancer research due to its ability to selectively inhibit thioredoxin reductase (TrxR), an enzyme associated with cancer progression. Studies indicate that MDCA and its derivatives can induce apoptosis in various cancer cell lines without significantly affecting normal cells, showcasing its potential as a targeted cancer therapy .

1.2 Anti-Inflammatory Applications
Research has also explored the anti-inflammatory properties of MDCA. Its structural analogs have demonstrated efficacy in modulating inflammatory pathways and inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Biochemical Applications

2.1 Role in Cellular Transport
The unique 1,2-dithiolane ring structure of MDCA facilitates the intracellular transport of molecular cargoes. This property is particularly advantageous for drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents .

2.2 Antioxidant Activity
MDCA exhibits significant antioxidant activity, protecting cells from oxidative stress induced by environmental factors such as UV radiation. This characteristic positions it as a candidate for incorporation into skincare products aimed at photoprotection .

Cosmetic Applications

3.1 Skin Protection Formulations
Due to its antioxidant properties, MDCA is being investigated for use in cosmetic formulations designed to protect the skin from oxidative damage caused by UV exposure. Its ability to enhance the skin's natural defenses against environmental stressors makes it valuable in skincare products .

3.2 Fragrance and Sensory Attributes
MDCA contributes to the characteristic aroma associated with certain foods, such as asparagus, which has implications for flavoring and fragrance industries .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal Chemistry Anti-cancer and anti-inflammatory propertiesSelective TrxR inhibition; induces apoptosis in cancer cells
Biochemical Applications Facilitates intracellular transport; antioxidant activityEnhances drug delivery; protects against oxidative stress
Cosmetic Applications Skin protection formulations; fragrance attributesAntioxidant properties aid in photoprotection

Mechanism of Action

The mechanism by which Methyl 1,2-dithiolane-4-carboxylate exerts its effects involves the inhibition of thioredoxin reductase. This enzyme plays a crucial role in maintaining cellular redox balance by catalyzing the reduction of thioredoxin. Inhibition of thioredoxin reductase disrupts this balance, leading to increased oxidative stress and potential cell death, particularly in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues in Natural Systems

(a) Asparagusic Acid (1,2-Dithiolane-4-Carboxylic Acid)
  • Structure: The non-esterified carboxylic acid form of methyl 1,2-dithiolane-4-carboxylate.
  • Role : Primary sulfur compound in asparagus (13 identified sulfur acids), acting as a biosynthetic precursor. Unlike the methyl ester, asparagusic acid is more polar and less volatile, limiting its direct contribution to aroma .
  • Concentration : Dominates sulfur acid profiles but is less abundant in volatile fractions compared to its methyl ester counterpart .
(b) S-Acetyldihydroasparagusic Acid
  • Structure : Reduced form of asparagusic acid with an acetylated thiol group.
  • Role: Intermediate in asparagus sulfur metabolism.
(c) Methyl Esters in Resins (e.g., Sandaracopimaric Acid Methyl Ester)
  • Structure: Non-sulfur-containing diterpene esters isolated from conifer resins (e.g., Austrocedrus chilensis) .
  • Role : Function as resin biomarkers rather than aroma contributors. Their structural divergence (tetracyclic diterpenes vs. dithiolanes) underscores the uniqueness of this compound in sulfur-driven aroma chemistry .
(a) Methyl Ester of Lipoic Acid (LipOMe)
  • Structure: Contains a 1,2-dithiolane ring but with a longer alkyl chain (pentanoic acid methyl ester) versus the shorter aspartic acid-derived chain in this compound.
  • Reactivity : Slower homopolymerization kinetics compared to this compound due to steric hindrance from the extended alkyl chain. Infrared spectroscopy studies show LipOMe’s reaction with alkynes produces polymers with lower refractive indices (~1.65 vs. ~1.72 for this compound-based polymers) .
  • Application : Less suited for high-refractive-index optical materials but preferred in biomedical applications due to enhanced biocompatibility .

Volatile Sulfur Compounds in Vegetables

Compound Source Concentration (ppb) Role/Aroma Contribution
This compound Asparagus 7000 Dominant sulfur ester; cooked asparagus aroma
Dimethyl sulfide Asparagus 3000 Secondary contributor; cabbage-like odor
3-Mercaptoisobutyric Acid Asparagus Trace Biosynthetic intermediate; minimal volatility
Geosmin Beet Variable Earthy odor

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Methyl 1,2-dithiolane-4-carboxylate, and how can purity be validated?

  • Synthesis : Common approaches include cyclization of dithiol precursors or esterification of 1,2-dithiolane-4-carboxylic acid. For example, analogous ester syntheses often employ coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .
  • Purity Validation :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .
  • HPLC : Reverse-phase chromatography with UV detection ensures >95% purity, as demonstrated in studies of structurally related esters .
    • Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) provides definitive structural confirmation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, S–S stretch at ~500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
    • Crystallography :
  • X-ray Diffraction : Resolve bond lengths and angles, particularly the dithiolane ring geometry. SHELXL refinement is standard for small-molecule structures .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties and reaction mechanisms involving this compound?

  • DFT Applications :

  • Reaction Pathways : Optimize transition states for ring-opening reactions (e.g., nucleophilic attack at the carboxylate group) using Gaussian or ORCA software .
  • Electronic Properties : Calculate HOMO/LUMO energies to predict redox behavior. For example, the dithiolane ring’s electron-deficient nature may influence reactivity .
    • Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy .

Q. How can contradictions between spectroscopic and crystallographic data be addressed during structural analysis?

  • Case Study : If NMR suggests conformational flexibility (e.g., multiple rotamers), but X-ray shows a single conformation:

  • Variable-Temperature NMR : Probe dynamic behavior in solution .
  • DFT Conformational Analysis : Calculate energy barriers between rotamers to explain discrepancies .
    • Refinement Tools : Use SHELXL’s restraints for disordered atoms or twinned crystals to improve model reliability .

Q. What experimental strategies are effective for studying the compound’s stability under varying conditions (pH, temperature)?

  • Accelerated Degradation Studies :

  • Thermal Stability : TGA/DSC analysis under nitrogen flow to assess decomposition temperatures .
  • pH-Dependent Stability : Monitor hydrolysis kinetics via UV-Vis or 1H^1H-NMR in buffered solutions (pH 2–12) .
    • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions.

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